4-(2-Methoxyphenyl)aniline 4-(2-Methoxyphenyl)aniline
Brand Name: Vulcanchem
CAS No.: 263901-48-0
VCID: VC2425837
InChI: InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
SMILES: COC1=CC=CC=C1C2=CC=C(C=C2)N
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

4-(2-Methoxyphenyl)aniline

CAS No.: 263901-48-0

Cat. No.: VC2425837

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyphenyl)aniline - 263901-48-0

Specification

CAS No. 263901-48-0
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 4-(2-methoxyphenyl)aniline
Standard InChI InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
Standard InChI Key VPUUSIRSYXBBJA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC=C(C=C2)N
Canonical SMILES COC1=CC=CC=C1C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-(2-Methoxyphenyl)aniline is an organic compound featuring an aniline structure (amino-substituted benzene ring) with a 2-methoxyphenyl substituent at the para position. The compound has a molecular formula of C13H13NO and a calculated molecular weight of 199.25 g/mol . It belongs to the broader family of biaryl compounds, specifically substituted diphenyl amines, where one aromatic ring contains an amino group and the other contains a methoxy substituent.

Structural Configuration

The compound consists of two benzene rings connected directly to each other. The first ring contains an amino group (-NH2) at position 4 (para position), while the second ring features a methoxy group (-OCH3) at position 2 (ortho position). This structural arrangement creates a molecule with distinct electronic properties due to the electron-donating nature of both the amino and methoxy functional groups .

Physical and Chemical Properties

Solubility Profile

The compound demonstrates solubility in organic solvents such as DMSO (dimethyl sulfoxide), which is evident from the preparation protocols for stock solutions . Based on its structure containing both polar functional groups (amino and methoxy) and nonpolar aromatic rings, the compound is expected to have moderate solubility in polar organic solvents while exhibiting limited solubility in water.

Solution Preparation Parameters

For laboratory and research applications, stock solutions of 4-(2-Methoxyphenyl)aniline can be prepared according to specific concentration requirements. The following table outlines standard solution preparation guidelines:

Desired ConcentrationAmount of CompoundVolume Required
1 mM1 mg5.0188 mL
1 mM5 mg25.0941 mL
1 mM10 mg50.1882 mL
5 mM1 mg1.0038 mL
5 mM5 mg5.0188 mL
5 mM10 mg10.0376 mL
10 mM1 mg0.5019 mL
10 mM5 mg2.5094 mL
10 mM10 mg5.0188 mL

This standardized dilution protocol enables researchers to prepare consistent stock solutions for experimental applications .

Research Applications and Significance

Research Reception and Evaluation

Comparative Analysis with Structurally Related Compounds

Structural Comparison Table

CompoundMolecular FormulaMolecular WeightKey Structural Feature
4-(2-Methoxyphenyl)anilineC13H13NO199.25 g/molDirect ring-ring connection with para-NH2 and ortho-OCH3
2-Methoxy-N-(4-methoxyphenyl)anilineC14H15NO2229.27 g/molN-aryl connection with two methoxy groups
2-[(4-Methoxyphenyl)methoxy]anilineC14H15NO2229.27 g/molMethoxy and methylene-oxy linkage
2-(4-Methoxyphenoxy)anilineC13H13NO2215.25 g/molDirect oxygen bridge between rings
2-((4-Methoxyphenyl)ethynyl)anilineC15H13NO223.27 g/molEthynyl (triple bond) linkage between rings

These structural variations would be expected to influence the compounds' physical properties, reactivity patterns, and potential biological activities.

Research Outlook and Future Directions

Knowledge Gaps and Research Opportunities

The current research corpus reveals certain knowledge gaps regarding 4-(2-Methoxyphenyl)aniline, including:

  • Detailed characterization of its physicochemical properties

  • Comprehensive evaluation of its biological activities

  • Optimization of synthetic routes specific to this compound

  • Structure-activity relationship studies comparing it with structural analogues

These knowledge gaps present opportunities for future research to more fully characterize and understand this compound and its potential applications.

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